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Compound of Interest

Compound Name:
4-(1H-Imidazol-1-

ylmethyl)benzaldehyde

CAS No.: 102432-03-1

Cat. No.: B035223

Get Quote

Target Molecule: (E)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)-1-arylprop-2-en-1-one Key

Reagent: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 102432-03-1) Reaction Class:

Base-Catalyzed Aldol Condensation (Claisen-Schmidt)

Chemical Context & Reagent Profile
The synthesis relies on the reaction between the electrophilic aldehyde and a nucleophilic

acetophenone derivative.
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Component Chemical Structure Function Key Property

Aldehyde

4-(1H-Imidazol-1-

ylmethyl)benzaldehyd

e

Electrophile

Methylene Bridge:

Breaks conjugation;

aldehyde remains

highly reactive

compared to direct N-

aryl analogs.

Ketone
Substituted

Acetophenone
Nucleophile

Acidity:

-protons (pKa ~19-20)

are deprotonated by

base to form the

enolate.

Catalyst NaOH or KOH (aq) Base

Generates the

enolate; drives

dehydration.

Solvent Ethanol or Methanol Medium

Solubilizes reactants;

protic nature aids

proton transfer steps.

Critical Process Parameters (CPPs)
Stoichiometry: 1:1 molar ratio is standard. Excess aldehyde can lead to Cannizzaro side

reactions, though less likely with enolizable ketones present.

pH Control: The imidazole ring is basic (pKa ~6.95). Crucial: During workup, strong

acidification (pH < 5) will protonate the imidazole, rendering the product water-soluble and

preventing precipitation.

Temperature: Room temperature (25°C) is usually sufficient. Heating (>50°C) may be

required for electron-rich acetophenones (e.g., 4-methoxyacetophenone).

Reaction Workflow & Mechanism
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The following diagram outlines the logical flow from starting material preparation to the final

chalcone isolation.

Start: 4-(Chloromethyl)benzaldehyde
Intermediate:

4-(1H-Imidazol-1-ylmethyl)benzaldehyde
(CAS 102432-03-1)

+ Imidazole
Base, Heat

Step 2: Nucleophilic Attack
(Aldol Addition)

Electrophile

Step 1: Enolate Formation
(Acetophenone + NaOH)

Nucleophile
Step 3: Dehydration

(-H2O)
Aldol Final Product:

Imidazole-Linked Chalcone
Precipitation
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Figure 1: Synthetic pathway from precursor generation to Claisen-Schmidt condensation.

Experimental Protocol
This protocol is designed for a 5 mmol scale. It is self-validating: the formation of a precipitate

indicates reaction progress, and the specific neutralization step ensures the imidazole moiety

remains unprotonated.

Materials
4-(1H-Imidazol-1-ylmethyl)benzaldehyde (0.93 g, 5 mmol)

Substituted Acetophenone (5 mmol)

Sodium Hydroxide (40% aqueous solution)

Ethanol (95% or absolute)

Ice water

Step-by-Step Methodology
Reagent Solubilization:
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In a 50 mL round-bottom flask, dissolve 5 mmol of the substituted acetophenone in 15 mL

of Ethanol.

Note: If the acetophenone is solid and insoluble, mild sonication can be used.

Catalyst Activation:

Add 2.5 mL of 40% NaOH aqueous solution dropwise to the ketone solution while stirring.

Stir for 10 minutes at room temperature to generate the enolate (color change to

yellow/orange often observed).

Aldehyde Addition:

Add 5 mmol (0.93 g) of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde to the reaction mixture.

Expert Insight: The methylene-bridged aldehyde is generally more soluble in ethanol than

its direct-linked counterpart. If it does not dissolve immediately, it will go into solution as it

reacts.

Reaction Phase:

Stir the mixture at room temperature for 12–24 hours.

Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The aldehyde spot

(Rf ~0.4) should disappear.

Workup (The Critical Step):

Pour the reaction mixture into 100 mL of crushed ice water with vigorous stirring.

Neutralization: The pH will be highly alkaline (~12-14).

Action: Slowly add dilute HCl (1M) dropwise only until pH reaches 7.5–8.0.

Warning:Do not over-acidify. If pH drops below 6, the imidazole nitrogen protonates (

), forming a water-soluble salt that will not precipitate.
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Isolation & Purification:

The solid precipitate (Chalcone) is filtered using a Buchner funnel.

Wash the cake with cold water (3 x 20 mL) to remove excess base and salts.

Recrystallize from hot Ethanol to obtain the pure product.

Representative Data & Characterization
When synthesized correctly, these chalcones exhibit distinct physical properties. The

methylene protons (

) provide a diagnostic NMR handle.

Property Expected Observation
Diagnostic Signal (1H
NMR)

Appearance Pale yellow to orange solid N/A

Yield 75% – 92% N/A

Alkene Geometry Trans (E-isomer)

Doublet at

7.4–7.8 ppm (

)

Methylene Bridge Singlet

Singlet at

5.1–5.3 ppm (

)

Carbonyl -unsaturated ketone
NMR:

188–190 ppm

Biological Applications & Rationale
The synthesis of this specific scaffold is driven by its potential in medicinal chemistry,

particularly as an antifungal agent.
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Imidazole-Methylene-Chalcone

Target: CYP51 (Lanosterol 14α-demethylase) Target: Tubulin Polymerization

Mechanism: Imidazole N-3 binds Heme Iron Mechanism: Michael Acceptor (Enone) binds Cysteine

Click to download full resolution via product page

Figure 2: Pharmacological targets of the synthesized scaffold.

Antifungal Activity: The imidazole ring mimics the pharmacophore of azole antifungals (e.g.,

Fluconazole), binding to the heme iron of the fungal enzyme CYP51. The methylene bridge

allows the imidazole to rotate and position itself optimally within the active site, potentially

offering superior binding compared to rigid analogs.

Michael Acceptor: The

-unsaturated ketone (chalcone backbone) can act as a Michael acceptor, covalently
modifying cysteine residues in proteins, which is a known mechanism for anticancer activity
(tubulin inhibition).

References
Synthesis of Imidazole Precursors

Methodology: The synthesis of the starting material, 4-(1H-Imidazol-1-
ylmethyl)benzaldehyde, typically involves the nucleophilic substitution of 4-
(chloromethyl)benzaldehyde with imidazole.

Source: PrepChem. (n.d.). Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride.

Link(Cited for general chloromethyl-imidazole coupling chemistry).
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Methodology: Standard base-catalyzed condens

Source: MDPI Molbank. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-

methylphenyl)prop-2-en-1-one. Link(Note: Describes the direct-linked analog, but reaction

conditions are transferable).

Safety & Handling

Data: Safety Data Sheet for 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS 102432-03-

1).[1][2]

Source: Fisher Scientific. (2025).[2][3][4] Safety Data Sheet. Link

Biological Relevance (Antifungal)

Context: Efficacy of imidazole-bearing chalcones against Aspergillus and Candida.

Source: Native Science Report. (2021). Synthesis and Biological Evaluation of Imidazole-

Bearing Chalcones Toward New Antifungals. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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